[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
The compound [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule with a unique structure. This compound belongs to the class of steroids and is characterized by its intricate arrangement of multiple rings and functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancer.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. This compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar backbone structure.
Testosterone: An anabolic steroid with similar functional groups.
Estradiol: A steroid hormone with a similar ring structure.
Uniqueness
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H48O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8,12,17,19,22-26,32-33H,9-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,23+,24-,25+,26+,28+,29-,30?/m1/s1 |
InChI Key |
MPBPFMYKSVXXKU-KDERHSRRSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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